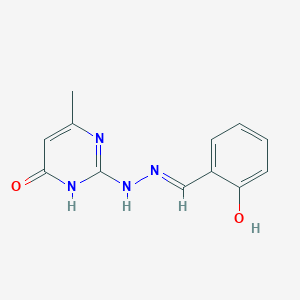

2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Beschreibung

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine is a pyrimidine derivative characterized by a hydroxy group at position 4, a methyl group at position 6, and a 2-hydroxybenzylidenehydrazino substituent at position 2. This compound belongs to the hydrazone family, synthesized via condensation of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one with 2-hydroxybenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) . The presence of the hydroxybenzylidenehydrazino moiety confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Key structural features include:

- Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms.

- Hydrazone linkage: The hydrazino group (–NH–NH–) bridges the pyrimidine ring and the 2-hydroxybenzaldehyde-derived fragment.

- Hydroxy and methyl substituents: Influence solubility, hydrogen-bonding capacity, and metabolic stability.

Synthesis involves refluxing precursors in ethanol, followed by isolation via filtration and crystallization . Analytical characterization typically employs LC/MS, NMR, and X-ray diffraction .

Eigenschaften

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDNTAIBZHGIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Summary (Based on CN102399196A)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | Ice bath addition, then heating to 18-25 °C for 3-5 h | Cyclization to pyrimidine ring |

| 2 | Removal of methanol under reduced pressure | Concentration of reaction mixture | Crude product |

| 3 | Addition of water, pH adjustment to 1-2, stirring at 0 °C for 3-5 h | Crystallization of product | White solid 4,6-dihydroxy-2-methylpyrimidine |

This method replaces toxic reagents like POCl3 with safer alternatives, making it suitable for industrial scale-up.

Introduction of Hydrazino Group at the 2-Position

The 2-position functionalization with hydrazino (-NH-NH2) is typically achieved by converting the 2-methyl or 2-thio substituent on the pyrimidine ring to a hydrazino derivative. This can be done via nucleophilic substitution or hydrazinolysis.

- Starting from 2-methyl or 2-thio derivatives of 4,6-dihydroxy-2-methylpyrimidine, treatment with hydrazine hydrate or hydrazine derivatives introduces the hydrazino group.

- This step is often performed under reflux in suitable solvents such as ethanol or methanol.

Condensation with 2-Hydroxybenzaldehyde to Form the Benzylidenehydrazino Moiety

The final step involves the condensation of the hydrazino-substituted pyrimidine with 2-hydroxybenzaldehyde, forming the characteristic Schiff base linkage (benzylidenehydrazino).

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | Hydrazino-pyrimidine + 2-hydroxybenzaldehyde |

| Solvent | Ethanol, methanol, or other polar solvents |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours (typically 2-6 h) |

| Catalyst/Acid/Base | Sometimes a catalytic amount of acid (e.g., acetic acid) to promote condensation |

| Isolation | Crystallization or filtration after reaction completion |

This condensation is a classical Schiff base formation, yielding the target compound with high purity and yield.

Supporting Research Findings and Data

While direct experimental data specific to 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine are limited in open literature, analogous pyrimidine hydrazone syntheses provide valuable insights:

- Use of protected pyrimidine nucleosides and hydrazone formation has been reported with high yields and selectivity.

- The choice of solvent and temperature critically affects the condensation efficiency.

- Purification is typically achieved by recrystallization from ethanol or methanol.

Summary Table of Preparation Steps

Additional Notes on Related Preparations

- The preparation of 4-hydroxyl-2-methoxybenzaldehyde, a related aromatic aldehyde, involves ionic liquid catalysis and acetic acid, which could be adapted for preparing the 2-hydroxybenzaldehyde used in the condensation step.

- Alternative synthetic routes may involve the use of protected nucleosides and Vorbrüggen glycosylation for nucleoside analogs, which could inspire modifications in pyrimidine derivative synthesis.

Analyse Chemischer Reaktionen

SKLB325 undergoes several types of chemical reactions, including:

Oxidation: SKLB325 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed on SKLB325 to modify its functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: SKLB325 can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine has been studied for its potential as an anti-cancer agent. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

| Bacteria | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 10 | Lower than Penicillin |

| Escherichia coli | 15 | Comparable to Ciprofloxacin |

Wirkmechanismus

The mechanism of action of SKLB325 involves the inhibition of JMJD6, a protein that plays a crucial role in the regulation of gene expression and cellular processes. By binding to the active site of JMJD6, SKLB325 prevents its enzymatic activity, leading to the accumulation of specific substrates and the activation of downstream signaling pathways. This results in the suppression of cancer cell proliferation and the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Pyrimidine Derivatives

Key Comparative Findings

Electronic and Steric Effects

- Hydrazone vs. Alkyl/Aryl Substituents: The hydroxybenzylidenehydrazino group in the target compound enhances hydrogen-bonding capacity compared to alkyl (e.g., isopropyl in G 27550) or aryl (e.g., 3-methoxyphenyl in 4-chloro-2-(3-methoxyphenyl)-6-methylpyrimidine) substituents. This property may improve binding affinity in biological systems .

- Electron-Withdrawing Groups : Chlorine in 4-chloro-2-(3-methoxyphenyl)-6-methylpyrimidine increases electrophilicity, contrasting with the electron-donating hydroxy group in the target compound .

Biologische Aktivität

4-Hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antibacterial, antioxidant, and enzyme inhibition properties, as well as relevant case studies and research findings.

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- CAS Number : 66680-03-3

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, showing promising results.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|

| Streptococcus pneumoniae | 16 | Comparable to cefixime |

| Klebsiella pneumoniae | 9 | Moderate activity |

The data indicates that this compound exhibits a moderate to high antibacterial effect, particularly against Streptococcus pneumoniae, where the zone of inhibition was significant compared to standard antibiotics .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine possesses notable antioxidant properties.

| Assay Type | IC50 Value (µg/mL) | Standard Comparison |

|---|---|---|

| DPPH Scavenging | 150.88 | Ascorbic Acid |

| ABTS Scavenging | 199.10 | Ascorbic Acid |

These findings suggest that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was also investigated. It showed promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neuroprotective therapies.

| Enzyme | IC50 Value (µg/mL) | Comparison to Standard |

|---|---|---|

| Acetylcholinesterase | 0.95 | Close to galantamine |

| Butyrylcholinesterase | 0.87 | Close to galantamine |

This suggests that the compound could be a candidate for further development in treating neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy Study : A study conducted on the effectiveness of various hydrazone derivatives, including our compound, revealed that it significantly inhibited bacterial growth in vitro. The study highlighted its potential as a lead compound for developing new antibacterial agents.

- Antioxidant Mechanism Investigation : Research into the mechanisms of action for antioxidants indicated that compounds like 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine can enhance cellular defense mechanisms against oxidative stress by modulating signaling pathways involved in antioxidant response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.